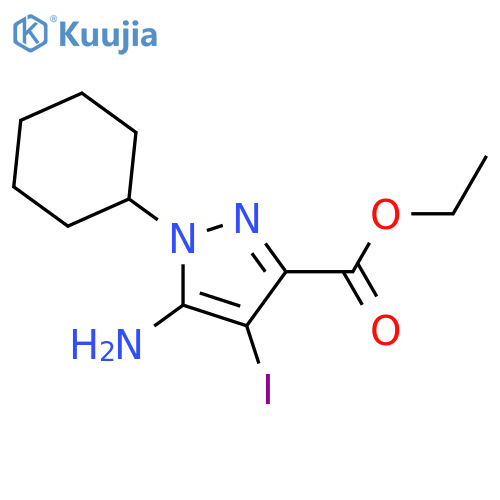

Cas no 1427021-55-3 (Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate)

1427021-55-3 structure

商品名:Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate

CAS番号:1427021-55-3

MF:C12H18IN3O2

メガワット:363.19469499588

CID:5160308

Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate

-

- インチ: 1S/C12H18IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h8H,2-7,14H2,1H3

- InChIKey: DWXLMKYNGJPJNT-UHFFFAOYSA-N

- ほほえんだ: N1(C2CCCCC2)C(N)=C(I)C(C(OCC)=O)=N1

Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR480037-1g |

Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate |

1427021-55-3 | 1g |

£705.00 | 2024-05-23 |

Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1427021-55-3 (Ethyl 5-amino-1-cyclohexyl-4-iodo-pyrazole-3-carboxylate) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 4770-00-7(3-cyano-4-nitroindole)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬